2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione
Overview
Description
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione, also known as SU5416, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the late 1990s by Sugen Inc. and has since been the focus of numerous scientific studies.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves the inhibition of several key signaling pathways involved in cancer cell growth and angiogenesis. Specifically, this compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), all of which are important for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of using this compound is that it may have off-target effects, meaning that it may inhibit other signaling pathways in addition to those targeted for cancer treatment.
Future Directions
There are several potential future directions for the study of 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione. One area of interest is the development of more potent and selective inhibitors of VEGFR, PDGFR, and FGFR. Additionally, there is interest in combining this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects. Finally, there is interest in studying the potential use of this compound in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of several key signaling pathways involved in cancer cell growth and angiogenesis. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for its study, including the development of more potent and selective inhibitors and the exploration of its use in other diseases.
Scientific Research Applications
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.
properties
IUPAC Name |
2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAZTJPZNRJDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286353 | |
Record name | MLS002608685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22359-44-0 | |
Record name | MLS002608685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002608685 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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